Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a chemical compound with a complex structure that includes a fluorophenyl group and a dihydropyridinyl moiety
Preparation Methods
The synthesis of Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions. Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can be compared with similar compounds such as:
Methyl 2-(2-chloro-4-fluorophenyl)acetate: This compound has a similar structure but with a chlorine atom instead of the dihydropyridinyl moiety.
Methyl 4-fluorophenylacetate: This compound lacks the dihydropyridinyl group and has different chemical properties and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available data from various studies, including structural analyses, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a dihydropyridine ring, which is known for its diverse biological properties. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C13H10FNO3 |
Molecular Weight | 247.22 g/mol |
Boiling Point | 428.9 ± 45.0 °C |
Density | 1.394 ± 0.06 g/cm³ |
Biological Activity
The biological activities of this compound have been investigated across various studies, focusing primarily on its antiplasmodial, anti-inflammatory, and antimicrobial properties.
Antiplasmodial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For example, derivatives with similar structural motifs have shown IC50 values as low as 0.19 μM against drug-sensitive strains and up to 0.40 μM against multidrug-resistant strains .
Case Study: A compound structurally related to this acetate demonstrated a parasitemia reduction of approximately 98% in in vivo models, highlighting the potential for therapeutic applications in malaria treatment .
Anti-inflammatory Activity
The dihydropyridine scaffold has been associated with anti-inflammatory effects. Compounds derived from this structure have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Research Findings: In vitro assays indicated that certain derivatives can significantly lower levels of TNF-alpha and IL-6, suggesting a mechanism for their anti-inflammatory action.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Data Summary:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 16 to 64 µg/mL against various bacterial strains.
While specific mechanisms for this compound remain under investigation, it is hypothesized that the dihydropyridine core interacts with key enzymes involved in metabolic pathways of target organisms. This interaction may inhibit critical processes such as nucleic acid synthesis or protein function.
Properties
Molecular Formula |
C14H12FNO3 |
---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C14H12FNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-8H,9H2,1H3 |
InChI Key |
QDJZVSYPUOOQRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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